D-Ribose-2,3,4,5-13C4 is classified as a stable isotope-labeled carbohydrate. It is synthesized primarily through fermentation processes involving genetically modified microorganisms that utilize carbon-13 labeled substrates. This compound is crucial in biochemical research for tracing metabolic pathways and understanding the role of ribose in cellular processes.
The synthesis of D-Ribose-2,3,4,5-13C4 typically involves the following methods:
In industrial settings, large-scale fermentation processes are optimized for high yield and efficiency. The fermentation broth undergoes purification steps to isolate the labeled ribose effectively .
D-Ribose-2,3,4,5-13C4 participates in various chemical reactions essential for studying metabolic pathways:
These reactions are critical for understanding the biochemical roles of ribose in cellular metabolism.
D-Ribose-2,3,4,5-13C4 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research.
D-Ribose-2,3,4,5-13C4 has diverse applications across several fields:
Stable isotope labeling, particularly with 13C, serves as the cornerstone for modern metabolic flux analysis (MFA), enabling quantitative mapping of intracellular reaction rates. Unlike single-position labels, multi-site 13C labeling (e.g., 2,3,4,5-13C4 ribose) provides distinct advantages for tracking carbon atom rearrangements in complex metabolic networks:
Positional isotopomer discrimination: The labeling pattern allows researchers to distinguish between oxidative and non-oxidative pentose phosphate pathway fluxes by tracing 13C incorporation into downstream metabolites. For example, the m2/Σmn ratio in RNA ribose provides a sensitive indicator of non-oxidative PPP flux [6] [9].
Pathway resolution: Contiguous labeling across carbons 2-5 enables precise reconstruction of carbon atom transitions through transketolase and transaldolase reactions in the PPP, which scramble carbon positions. Studies using [1,2-13C2]glucose traced with D-Ribose-2,3,4,5-13C4 have revealed significant PPP flux increases (30-50%) during immune cell activation [3].
Sensitivity enhancement: Multi-site 13C enrichment significantly boosts detection sensitivity in NMR applications, enabling real-time monitoring of metabolic dynamics in living systems at physiological concentrations [5] [8].
The development of ultrahigh resolution mass spectrometry coupled with 13C tracing has further expanded applications, allowing reconstruction of metabolic networks at enzyme-resolution levels. This approach has elucidated stress-induced metabolic rewiring in cancer cells and revealed unexpected carbon sources entering central metabolism [3] [9].
Table 1: Analytical Applications of D-Ribose-2,3,4,5-13C4
Technique | Application | Key Advantage |
---|---|---|
13C-NMR | Conformational dynamics of nucleic acids | Resolves sugar pucker conformations (endo/exo) via J-coupling constants |
GC-MS/MS | Positional isotopomer analysis in nucleotides | Quantifies non-oxidative vs oxidative PPP flux via fragment ions |
High-Resolution LC-MS | Metabolic flux analysis in 3D cell cultures | Tracks 13C incorporation into RNA ribose moieties |
Isotope-Ratio MS | Intracellular metabolic compartmentalization | Detects mitochondrial vs cytosolic ribose pools |
D-Ribose (C5H10O5; MW 150.13 g/mol) serves as the fundamental scaffold for genetic material and energy transduction molecules. In its natural form, this aldopentose exists in dynamic equilibrium between linear and cyclic forms, with pyranose configurations (α:β = 1:2) predominating (~76%) at physiological conditions [2]. The structural significance of ribose manifests in several critical biological contexts:
Nucleic acid backbone: In RNA, β-D-ribofuranose forms the repeating unit of the phosphodiester backbone through C1' glycosidic bonds with nucleobases and C3'/C5' phosphoester linkages. The C2' hydroxyl group distinguishes RNA from DNA, influencing RNA's structural flexibility, catalytic potential, and susceptibility to hydrolysis. The puckering conformation (C3'-endo vs C2'-endo) of the ribose ring governs nucleic acid secondary structure, with the C3'-endo conformation favoring A-form helices in RNA and A-DNA [2] [8].
Energy currency: Ribose constitutes the glycosyl component of ATP (adenosine triphosphate), the universal energy currency of cells. The phosphorylation of ribose at C5' position enables high-energy phosphoanhydride bond formation essential for energy storage and transfer. During energy depletion, rapid salvage of ribose from degraded nucleotides becomes critical for ATP regeneration [7] [10].
Coenzyme structures: Ribose forms essential components of NAD+, FAD, and coenzyme A, serving as the molecular link between vitamin-derived functional groups and adenosine phosphates. The ribose moieties in these coenzymes participate in substrate binding and catalysis through their hydroxyl groups [2] [4].
Metabolically, ribose-5-phosphate generated through the oxidative pentose phosphate pathway serves as the precursor for de novo nucleotide synthesis. Under conditions of high energy demand or mitochondrial dysfunction, supplemental ribose can bypass the rate-limiting glucose-6-phosphate dehydrogenase step, directly entering the salvage pathway for ATP regeneration [7]. This metabolic shortcut explains the therapeutic interest in ribose for cardiac and musculoskeletal conditions, though such applications fall outside the current analytical scope.
The strategic selection of carbon positions 2-5 for 13C enrichment in D-ribose stems from both biochemical and analytical considerations. This specific isotopomer enables researchers to address unique challenges in metabolic tracing:
Tracing carbon scrambling: The non-oxidative pentose phosphate pathway involves extensive carbon rearrangement through transketolase (TK) and transaldolase (TA) reactions. Labeling all carbons except C1 permits clear distinction between the oxidative decarboxylation phase (which loses C1 as CO2) and non-oxidative rearrangements. When [1,2-13C2]glucose is metabolized, D-Ribose-2,3,4,5-13C4 production indicates non-oxidative PPP flux [3] [9].
Preserving molecular integrity: The C1 position is deliberately excluded from labeling because it participates in N-glycosidic bond formation with nucleobases in nucleotides. This selective labeling prevents 13C-15N coupling complications in NMR studies of nucleic acids, simplifying spectral interpretation [5] [8].
Conformational analysis: In nucleic acid NMR, the 13C labels at C2'-C5' positions enable detailed investigation of ribose puckering dynamics through measurement of 13C-13C and 13C-1H J-coupling constants. The pseudorotational angle (north vs. south conformers) significantly impacts DNA/RNA duplex stability and protein recognition [8].
Table 2: Comparison of Ribose Isotopomers in Metabolic Research
Isotopomer | Labeling Pattern | Primary Research Applications |
---|---|---|
D-Ribose-1-13C | C1 labeled | Oxidative PPP flux, RNA turnover studies |
D-Ribose-5-13C | C5 labeled | Nucleotide salvage pathway analysis |
D-Ribose-U-13C5 | Uniform labeling | Total ribose uptake quantification |
D-Ribose-2,3,4,5-13C4 | C2-C5 labeled | Non-oxidative PPP flux, nucleic acid dynamics |
Synthetic access to this valuable isotopomer has been achieved through chemi-enzymatic routes that transform commercially available 13C precursors. Advanced synthetic methodologies enable production of 26 out of 32 possible 13C-labeled ribose isotopomers through carefully designed sequences involving microbial oxidation, chemical degradation, and enzymatic phosphorylation [5]. The multi-site labeled ribose has proven particularly valuable in studies of cancer cell metabolism, where it has revealed metabolic rewiring in response to therapeutic agents like Gleevec (STI571). In Bcr-Abl-positive leukemia cells, this tracer demonstrated how targeted kinase inhibition suppresses glucose oxidation and redirects ribose synthesis toward non-oxidative pathways [6].
The strategic exclusion of C1 labeling also facilitates studies of protein glycation, where ribose's aldehyde group at C1 initiates Maillard reactions. By labeling C2-C5 positions, researchers can track advanced glycation end-product (AGE) formation without interference from C1-derived reactive intermediates [4]. This application is particularly relevant in diabetes research and neurodegenerative disease models where ribosylation contributes to pathological protein aggregation.
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